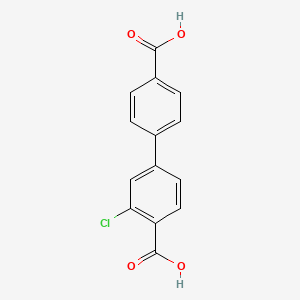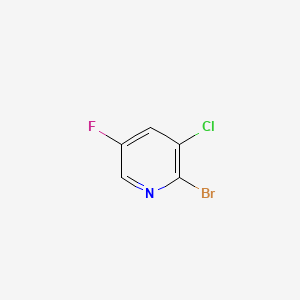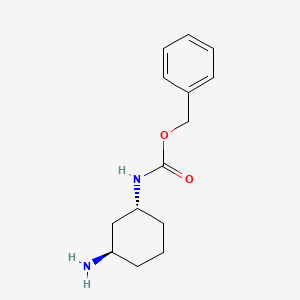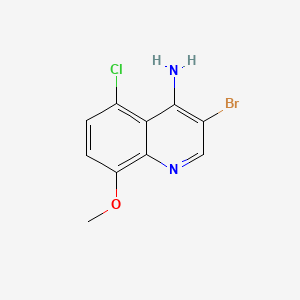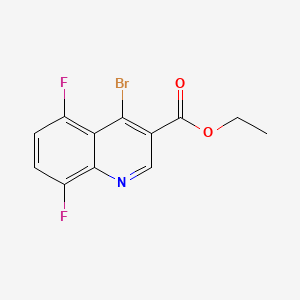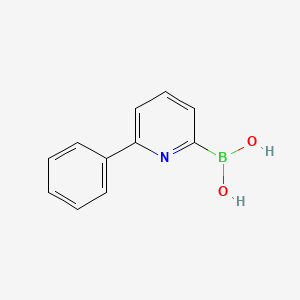
(6-Phenylpyridin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Phenylpyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C11H10BNO2 and a molecular weight of 199.01 . It is used in the field of chemistry as a heterocyclic building block .
Synthesis Analysis
The synthesis of pyridinylboronic acids, such as “(6-Phenylpyridin-2-yl)boronic acid”, often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Other methods include iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis
The molecular structure of “(6-Phenylpyridin-2-yl)boronic acid” consists of a boronic acid group attached to a phenylpyridinyl group .Chemical Reactions Analysis
Boronic acids, including “(6-Phenylpyridin-2-yl)boronic acid”, are known for their ability to form reversible covalent complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This property has led to their use in various sensing applications .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridinylboronic Acids and Esters
Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of pyridinylboronic acids and esters .
Application Summary
6-PHENYLPYRIDINE-2-BORONIC ACID is used in the synthesis of (un)substituted pyridinylboronic acids and esters. This process involves a Pd-catalysed cross-coupling reaction .
Methods of Application
The general procedure involves the use of a palladium catalyst and a ligand. The reaction is carried out in a solvent at a specific temperature for a certain duration. The yield of the reaction varies depending on the specific conditions .
Results or Outcomes
The method has been found to be efficient, with yields often exceeding 70%. This method is promising due to its high atom efficiency and because it can be conducted under mild reaction conditions .
Sensing Applications
Scientific Field
This application is in the field of Analytical Chemistry , specifically in the development of sensors .
Application Summary
6-PHENYLPYRIDINE-2-BORONIC ACID, like other boronic acids, interacts with diols and strong Lewis bases such as fluoride or cyanide anions. This property makes it useful in various sensing applications .
Methods of Application
The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
Results or Outcomes
The key interaction of boronic acids with diols allows their use in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
Suzuki–Miyaura Coupling
Scientific Field
This application is in the field of Organic Synthesis , specifically in Suzuki–Miyaura coupling .
Application Summary
In Suzuki–Miyaura coupling, boronic acids are used as reagents. 6-PHENYLPYRIDINE-2-BORONIC ACID can be used in this context .
Methods of Application
Boronic acids readily condense with diethanolamine based ligands, with concomitant extrusion of water. Thus diethanolamine boronates can be prepared from boronic acids .
Results or Outcomes
This method is used for the preparation of organotrifluoroborate salts. It’s a one-pot procedure analogous to Genet’s process .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-phenylpyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTUCLYDZGDBCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671288 |
Source


|
| Record name | (6-Phenylpyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Phenylpyridin-2-yl)boronic acid | |
CAS RN |
1218790-96-5 |
Source


|
| Record name | B-(6-Phenyl-2-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Phenylpyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

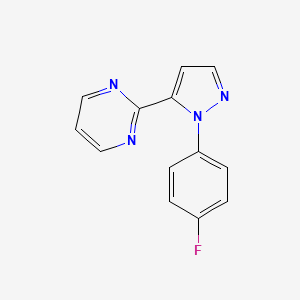
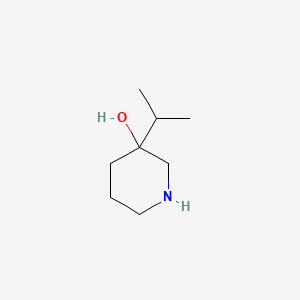
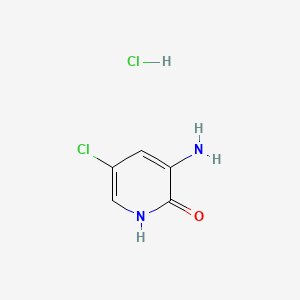
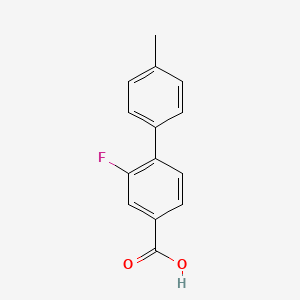
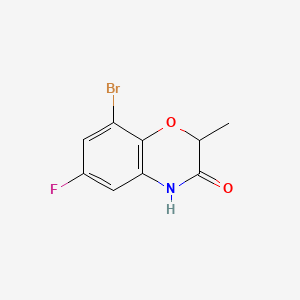
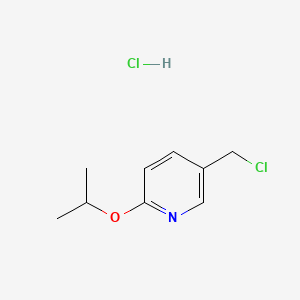
![3-(Benzo[d][1,3]dioxol-5-yl)-5-methoxybenzoic acid](/img/structure/B571961.png)
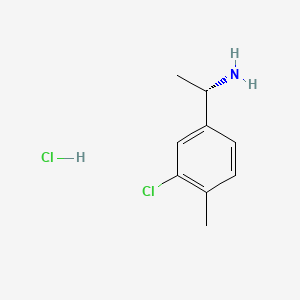
![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)
